REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl.[C:8]1([CH:18]2[CH2:23][CH2:22][N:21]([CH2:24][C:25]#[N:26])[CH2:20][CH2:19]2)[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][CH:9]=1.O.[OH-].[Na+]>O1CCCC1>[NH2:26][CH2:25][CH2:24][N:21]1[CH2:22][CH2:23][CH:18]([C:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:11]=[CH:10][CH:9]=2)[CH2:19][CH2:20]1 |f:0.1.2.3.4.5,6.7,9.10|
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
compound
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC2=CC=CC=C12)C1CCN(CC1)CC#N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.75 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration through celite
|
Type
|
CUSTOM
|
Details
|
followed by evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
yields an oily product which
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NCCN1CCC(CC1)C1=CC=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |